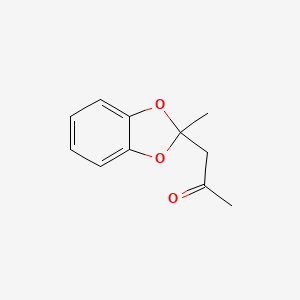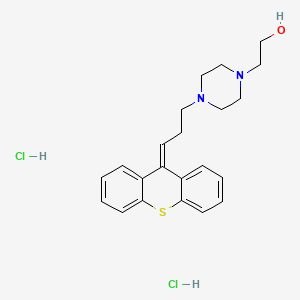![molecular formula C26H22O5 B14492636 1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) CAS No. 63910-22-5](/img/structure/B14492636.png)
1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) is an organic compound with the molecular formula C22H22O5. This compound is characterized by its complex structure, which includes multiple aromatic rings connected by ether linkages. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) typically involves the reaction of 2-methoxyphenol with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ether compound. The reaction conditions usually include a solvent like dimethylformamide (DMF) and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated derivatives.
科学的研究の応用
1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its stability and unique chemical properties.
作用機序
The mechanism of action of 1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. Additionally, its anti-inflammatory properties may be linked to the inhibition of pro-inflammatory enzymes and cytokines.
類似化合物との比較
Similar Compounds
Ethane, 1,2-diphenoxy-: Similar in structure but lacks the methoxy groups.
Ethylene glycol diphenyl ether: Similar ether linkages but different substituents.
1,2-Diphenoxyethane: Similar backbone but different functional groups.
Uniqueness
1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. These functional groups also contribute to its antioxidant and potential therapeutic properties, distinguishing it from other similar compounds.
特性
CAS番号 |
63910-22-5 |
|---|---|
分子式 |
C26H22O5 |
分子量 |
414.4 g/mol |
IUPAC名 |
1-methoxy-2-[2-[2-(2-methoxyphenoxy)phenoxy]phenoxy]benzene |
InChI |
InChI=1S/C26H22O5/c1-27-19-11-3-5-13-21(19)29-23-15-7-9-17-25(23)31-26-18-10-8-16-24(26)30-22-14-6-4-12-20(22)28-2/h3-18H,1-2H3 |
InChIキー |
CCGNZRCLMSRBPA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2OC3=CC=CC=C3OC4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)
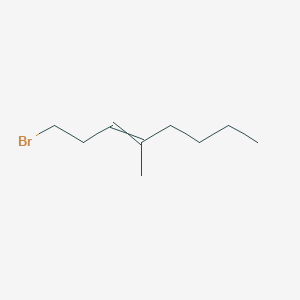
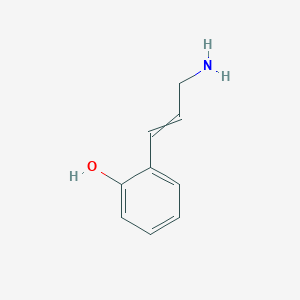
![4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14492583.png)
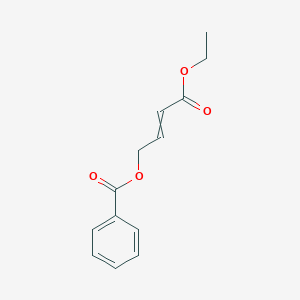
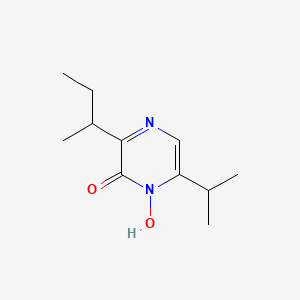
![(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)benzene](/img/structure/B14492606.png)
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)-](/img/structure/B14492614.png)



